molecular formula C15H26F2N2O2 B3115566 tert-Butyl 3',3'-difluoro-[1,4'-bipiperidine]-1'-carboxylate CAS No. 2101206-97-5

tert-Butyl 3',3'-difluoro-[1,4'-bipiperidine]-1'-carboxylate

Cat. No.: B3115566
CAS No.: 2101206-97-5
M. Wt: 304.38 g/mol
InChI Key: DKJQWXHZBGORRW-UHFFFAOYSA-N
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Description

tert-Butyl 3’,3’-difluoro-[1,4’-bipiperidine]-1’-carboxylate: is a synthetic organic compound that belongs to the class of bipiperidine derivatives. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a carboxylate group attached to a bipiperidine scaffold. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3’,3’-difluoro-[1,4’-bipiperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving appropriate diamine precursors.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via selective fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a base.

Industrial Production Methods: Industrial production of tert-Butyl 3’,3’-difluoro-[1,4’-bipiperidine]-1’-carboxylate may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3’,3’-difluoro-[1,4’-bipiperidine]-1’-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 3’,3’-difluoro-[1,4’-bipiperidine]-1’-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study the interactions of bipiperidine derivatives with biological targets.

Industry: In the industrial sector, tert-Butyl 3’,3’-difluoro-[1,4’-bipiperidine]-1’-carboxylate can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3’,3’-difluoro-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms and the tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 3,5-difluoro-4-formylbenzoate
  • tert-Butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate

Comparison: tert-Butyl 3’,3’-difluoro-[1,4’-bipiperidine]-1’-carboxylate is unique due to its bipiperidine core, which distinguishes it from other similar compounds that may have different core structures or functional groups. The presence of the bipiperidine scaffold can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-piperidin-1-ylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26F2N2O2/c1-14(2,3)21-13(20)19-10-7-12(15(16,17)11-19)18-8-5-4-6-9-18/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJQWXHZBGORRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134731
Record name [1,4′-Bipiperidine]-1′-carboxylic acid, 3′,3′-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101206-97-5
Record name [1,4′-Bipiperidine]-1′-carboxylic acid, 3′,3′-difluoro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101206-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,4′-Bipiperidine]-1′-carboxylic acid, 3′,3′-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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